molecular formula C12H15NO4 B12667524 N-(Acetoxy)-N-(1-methylethoxy)benzamide CAS No. 139259-64-6

N-(Acetoxy)-N-(1-methylethoxy)benzamide

Cat. No.: B12667524
CAS No.: 139259-64-6
M. Wt: 237.25 g/mol
InChI Key: GKNMRKKWVRAAOW-UHFFFAOYSA-N
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Description

N-(Acetoxy)-N-(1-methylethoxy)benzamide is a benzamide derivative featuring dual alkoxy substituents on the amide nitrogen: an acetoxy (OAc) group and a 1-methylethoxy (isopropoxy, OCH(CH₃)₂) group. While direct synthesis data for this compound are absent in the literature, its structure can be inferred from analogous benzamides. The molecular formula is hypothesized as C₁₂H₁₅NO₄ (MW: 237.25 g/mol), combining the benzamide core with the two substituents.

Synthesis: Likely routes involve reacting benzoyl chloride with hydroxylamine derivatives bearing both acetoxy and isopropoxy groups, akin to methods for N-methoxybenzamide () or N-(thiazol-2-yl)benzamide analogs ().

Characterization: Expected techniques include:

  • ¹H/¹³C NMR: Acetoxy carbonyl resonance (~170 ppm in ¹³C NMR) and isopropoxy methine proton (δ 4.5–5.0 ppm as a septet in ¹H NMR).
  • IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • X-ray crystallography (if crystalline), as used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

Properties

CAS No.

139259-64-6

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

[benzoyl(propan-2-yloxy)amino] acetate

InChI

InChI=1S/C12H15NO4/c1-9(2)16-13(17-10(3)14)12(15)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

GKNMRKKWVRAAOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON(C(=O)C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Key Functional Groups Applications/Reactivity
N-(Acetoxy)-N-(1-methylethoxy)benzamide N-Acetoxy, N-isopropoxy C₁₂H₁₅NO₄ Ester (OAc), ether (isopropoxy), amide Hypothesized: Prodrug intermediate, catalysis
N-Methoxybenzamide () N-Methoxy C₈H₉NO₂ Methoxy, amide Oxidation reactions, synthetic intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () N-(2-hydroxy-1,1-dimethylethyl), 3-methyl on benzene C₁₃H₁₉NO₂ Hydroxyl, tertiary alcohol, amide Metal-catalyzed C–H bond functionalization
N-(Thiazol-2-yl)benzamide () Thiazole ring attached to amide nitrogen C₁₀H₈N₂OS Thiazole, amide Pharmacological ligands (e.g., kinase inhibition)
4-Isopropoxy-N-(4-isopropylphenyl)benzamide () 4-Isopropoxy on benzene, N-(4-isopropylphenyl) C₁₉H₂₃NO₂ Isopropoxy, amide, bulky aryl Material science (predicted)

Physicochemical Properties

  • Polarity: The acetoxy group increases polarity compared to purely alkoxy-substituted benzamides (e.g., N-methoxybenzamide).
  • LogP : Estimated logP ~2.5 (higher than N-methoxybenzamide (logP ~1.2) due to hydrophobic isopropoxy and acetoxy groups).
  • Thermal Stability : Acetoxy esters are prone to hydrolysis under acidic/basic conditions, whereas isopropoxy ethers are more stable (similar to ).

Reactivity and Functional Utility

  • Catalytic Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)benzamide (), the target compound lacks an N,O-bidentate directing group, limiting its use in metal-catalyzed reactions.
  • Pharmacological Potential: The acetoxy group may act as a prodrug moiety, releasing active hydroxylamine upon hydrolysis (analogous to ). Thiazolyl benzamides () exhibit bioactivity, but the target compound’s alkoxy groups may reduce cell permeability compared to heterocyclic analogs.
  • Synthetic Versatility : The isopropoxy group’s steric hindrance could slow amide bond formation compared to smaller substituents like methoxy ().

Key Research Findings and Data

Spectral Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
This compound 1.2 (d, 6H, CH(CH₃)₂), 2.1 (s, 3H, OAc), 4.5–5.0 (m, 1H, OCH) 1740 (C=O, ester), 1650 (amide)
N-Methoxybenzamide () 3.4 (s, 3H, OCH₃), 7.4–8.1 (m, 5H, aryl) 1655 (amide)
N-(1-Methoxyethyl)benzamide () 3.3 (s, 3H, OCH₃), 3.6–4.0 (m, 2H, CH₂) 1640 (amide)

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